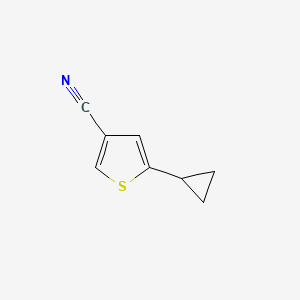

5-Cyclopropylthiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-4-6-3-8(10-5-6)7-1-2-7/h3,5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYIHVSSBLATOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745108 | |

| Record name | 5-Cyclopropylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-73-5 | |

| Record name | 5-Cyclopropyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyclopropylthiophene 3 Carbonitrile and Its Precursors

Overview of Established Synthetic Routes to Cyclopropylthiophenes

The introduction of a cyclopropyl (B3062369) group onto a thiophene (B33073) ring is a chemically significant transformation, often accomplished through cross-coupling reactions. The Suzuki-Miyaura reaction stands out as a prevalent method for this purpose.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. In the context of 5-Cyclopropylthiophene-3-carbonitrile synthesis, this typically involves the coupling of a 5-halothiophene-3-carbonitrile with a cyclopropylboronic acid derivative.

The efficacy of the Suzuki-Miyaura coupling is heavily reliant on the choice of the palladium catalyst and the accompanying ligand. Various catalytic systems have been investigated for the synthesis of cyclopropylthiophenes, and these can be extrapolated for the synthesis of the target compound. Commonly employed palladium sources include Palladium(II) Acetate (Pd(OAc)₂) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often preferred. For instance, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and PCy₃ (Tricyclohexylphosphine) have shown effectiveness in promoting the coupling of sterically demanding substrates. CataCXium A, another bulky phosphine ligand, has also been utilized in similar transformations. The choice of ligand can significantly impact reaction yield and selectivity.

| Catalyst/Ligand System | Typical Substrates | Key Features |

| Pd(OAc)₂ / SPhos | Aryl bromides, cyclopropylboronic acid | High efficiency for sterically hindered substrates. |

| Pd(dppf)Cl₂ | Aryl halides, boronic acids | Good for a broad range of substrates. |

| Pd(OAc)₂ / PCy₃ | Aryl chlorides, boronic acids | Effective for less reactive aryl chlorides. |

| Pd(OAc)₂ / CataCXium A | Aryl bromides, boronic acids | Promotes efficient coupling under mild conditions. |

Fine-tuning the reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, reaction time, and catalyst loading.

Solvents: A variety of organic solvents can be employed, often in combination with water. Common choices include toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF). The solvent system influences the solubility of the reactants and the stability of the catalytic species.

Bases: A base is essential for the activation of the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The strength and nature of the base can affect the rate of transmetalation and suppress side reactions.

Temperature and Reaction Time: The reaction temperature is typically elevated to ensure a reasonable reaction rate, often ranging from 80 to 110 °C. The reaction time is monitored until completion, which can vary from a few hours to overnight depending on the reactivity of the substrates and the efficiency of the catalyst system.

Catalyst Loading: While effective, palladium catalysts are expensive. Therefore, minimizing the catalyst loading without compromising the yield is a key aspect of process optimization. Catalyst loadings can range from as low as 0.1 mol% to 5 mol% depending on the scale and specific conditions of the reaction.

| Parameter | Common Conditions | Impact on Reaction |

| Solvent | Toluene/Water, Dioxane/Water, THF/Water | Affects solubility and catalyst stability. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid, influences reaction rate. |

| Temperature | 80 - 110 °C | Controls reaction rate. |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and conditions. |

| Catalyst Loading | 0.1 - 5 mol% | Economic consideration, balanced with reaction efficiency. |

Despite its utility, the scale-up of the Suzuki-Miyaura reaction for the production of cyclopropylthiophene derivatives can present challenges. One significant issue is the potential for side reactions, such as the homo-coupling of the starting materials. The steric hindrance of the cyclopropyl group can also slow down the reaction rate, necessitating higher catalyst loadings or longer reaction times, which can be economically unfeasible on a large scale.

Furthermore, the purification of the final product from residual palladium and ligand can be a complex and costly process. The presence of impurities can be detrimental in subsequent applications, particularly in the pharmaceutical industry. Ensuring consistent yields and purity on a large scale requires careful control over all reaction parameters and robust purification protocols.

Alternative Cross-Coupling Approaches for Thiophenecarbonitriles

While the Suzuki-Miyaura reaction is widely used, other palladium-catalyzed cross-coupling reactions can also be considered for the synthesis of thiophenecarbonitriles. These include the Stille, Hiyama, and Negishi couplings, each utilizing a different organometallic reagent.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. For the synthesis of this compound, this would entail the reaction of a 5-halothiophene-3-carbonitrile with a cyclopropylstannane derivative. A major drawback of the Stille coupling is the toxicity of the organotin compounds. organic-chemistry.orgresearchgate.net

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner. wikipedia.orgorganic-chemistry.orgresearchgate.netyonedalabs.com The reaction of a 5-halothiophene-3-carbonitrile with a cyclopropylsilane in the presence of a fluoride (B91410) source could yield the desired product. Organosilanes are generally less toxic than organostannanes.

Negishi Coupling: This method employs an organozinc reagent. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov The coupling of a 5-halothiophene-3-carbonitrile with a cyclopropylzinc species offers another potential route. Organozinc reagents are highly reactive but can be sensitive to air and moisture. wikipedia.orgwikipedia.org

Other Synthetic Pathways to Substituted Thiophene-3-carbonitriles (e.g., Gewald Reaction Variations)

The Gewald reaction is a powerful one-pot synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgresearchgate.netwikipedia.orgmdpi.comthieme-connect.de This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or malononitrile), and elemental sulfur in the presence of a base. wikipedia.orgthieme-connect.de

For the synthesis of a precursor to this compound, one could envision a Gewald reaction using cyclopropyl methyl ketone, malononitrile, and sulfur. This would lead to the formation of 2-amino-4-cyclopropylthiophene-3-carbonitrile. The amino group can then be removed through a deamination reaction, such as a Sandmeyer reaction, to yield the target this compound.

The mechanism of the Gewald reaction involves an initial Knoevenagel condensation between the ketone and the active methylene (B1212753) compound, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgthieme-connect.de Various modifications to the reaction conditions, including the use of different bases and solvents, have been developed to improve yields and broaden the substrate scope. mdpi.com

Regioselective Synthesis of this compound Isomers

The synthesis of this compound, as opposed to other possible isomers (e.g., 2-cyclopropyl-4-carbonitrile or 4-cyclopropyl-2-carbonitrile), is entirely dependent on the regiochemistry of the starting materials. The Suzuki-Miyaura coupling is highly regioselective, with the coupling occurring specifically at the carbon-halogen bond of the thiophene precursor.

Therefore, to obtain the desired 5,3-substituted pattern, it is imperative to begin with a thiophene ring that has the halogen atom at the 5-position and the nitrile group at the 3-position. The synthesis of this specific precursor, 5-halothiophene-3-carbonitrile, is the critical step that dictates the final product's isomeric purity. Advanced methods for the full functionalization of all four positions on a thiophene ring have been developed, often relying on successive and directed metalation reactions using reagents like TMPMgCl·LiCl to introduce electrophiles at specific sites on a pre-halogenated ring. nih.gov This level of control allows for the unambiguous preparation of the required di-substituted thiophene intermediate, ensuring the regioselective formation of the final product.

Synthesis of Key Intermediates for this compound (e.g., Halogenated Thiophene Precursors)

The synthesis of the target molecule hinges on the availability of key halogenated intermediates. 5-Bromothiophene-3-carbonitrile is a commonly used precursor for this purpose. Several routes to this intermediate have been established.

One common method starts with 3-thiophenecarboxylic acid. This starting material undergoes electrophilic bromination, which preferentially occurs at the C5 position due to the directing effect of the carboxylic acid group, to yield 5-bromothiophene-3-carboxylic acid. The carboxylic acid is then converted into the nitrile. A two-step conversion involves forming the primary amide followed by dehydration, or a more direct conversion can be achieved. An alternative pathway involves the conversion of 5-bromothiophene-3-carbaldehyde (B112174) into its corresponding oxime with hydroxylamine, followed by dehydration using a reagent like acetic anhydride (B1165640) to furnish the nitrile.

The table below outlines a typical synthetic sequence for a key bromo-intermediate.

| Step | Reactant | Reagents | Product | Description |

| 1 | 3-Thiophenecarboxylic acid | Bromine, Acetic acid | 5-Bromothiophene-3-carboxylic acid | Bromine is added dropwise to a solution of the carboxylic acid in acetic acid at room temperature to achieve selective bromination at the 5-position. |

| 2 | 5-Bromothiophene-3-carbaldehyde | Hydroxylamine HCl, Pyridine (B92270); then Acetic Anhydride | 5-Bromothiophene-3-carbonitrile | The aldehyde is first converted to its oxime, which is then dehydrated in the same pot to yield the nitrile. |

Similarly, chloro-substituted thiophenes can be utilized. The synthesis of 5-chlorothiophene-3-carboxaldehyde has been reported starting from 2-chlorothiophene, which undergoes lithiation and subsequent formylation. google.com This aldehyde can then be oxidized to the carboxylic acid chembk.com or converted to the nitrile via its oxime, providing the analogous chloro-precursor for cross-coupling reactions.

Advanced Synthetic Techniques and Green Chemistry Approaches in Cyclopropylthiophene-3-carbonitrile Synthesis

Modern synthetic chemistry emphasizes the use of advanced techniques to improve efficiency and sustainability. In the context of this compound synthesis, this includes the use of highly active catalyst systems. The application of Buchwald ligands, such as SPhos, allows for a significant reduction in the amount of palladium catalyst required (as low as 0.5-1 mol%), which is economically and environmentally beneficial. nih.gov While not specifically reported for this molecule, microwave-assisted heating is another advanced technique often used to dramatically reduce reaction times for Suzuki couplings compared to conventional heating.

From a green chemistry perspective, several principles can be applied to the synthesis:

Catalysis: The use of palladium catalysis is inherently "green" as it allows for reactions to occur with high efficiency and selectivity under milder conditions than stoichiometric alternatives.

Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling have good atom economy, with the main byproducts being inorganic salts (e.g., from the base and the boronic acid), which are often easier to remove than organic byproducts.

Process Intensification: Developing one-pot procedures, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent waste, energy consumption, and processing time. For instance, patent literature describes one-pot methods for the synthesis of related compounds like 5-chlorothiophene-2-carboxylic acid, suggesting such strategies could be developed for the target molecule. google.com

Safer Solvents: While many reported procedures use solvents like toluene or tetrahydrofuran (THF) nih.govgoogle.com, a green chemistry approach would involve investigating the use of more benign alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even aqueous solvent systems where possible.

By integrating these advanced methods and green principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Reaction Mechanisms of 5 Cyclopropylthiophene 3 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The thiophene ring is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the sulfur heteroatom, which can stabilize the cationic intermediate (a benzenium ion or σ-complex) formed during the reaction. libretexts.orgyoutube.com

In 5-cyclopropylthiophene-3-carbonitrile, the regiochemical outcome of EAS is controlled by the directing effects of the two substituents.

Cyclopropyl (B3062369) Group (at C5): The cyclopropyl group is considered an activating group. It donates electron density to the aromatic ring, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack. It is an ortho, para-director. In this molecule, the position ortho to the cyclopropyl group is C4.

Nitrile Group (at C3): The cyano (-CN) group is a strong electron-withdrawing group due to the electronegativity of the nitrogen and its ability to delocalize ring electrons through resonance. youtube.com This deactivates the ring towards EAS. The nitrile group is a meta-director. The position meta to the nitrile group is C5, which is already substituted by the cyclopropyl group.

The general mechanism for EAS involves the initial attack of the π-electrons of the thiophene ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate. dalalinstitute.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Preferred Position of Attack |

| -C₃H₅ (Cyclopropyl) | C5 | Activating | Ortho, Para | C4 |

| -CN (Nitrile) | C3 | Deactivating | Meta | C5 (Substituted) |

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity allows the nitrile group to undergo nucleophilic addition reactions, similar to the reactivity of a carbonyl group. libretexts.orglibretexts.org

Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can directly attack the electrophilic carbon of the nitrile. This addition forms an intermediate imine anion, which upon acidic workup (hydrolysis), yields a ketone. libretexts.orglibretexts.org Weaker nucleophiles, like water or alcohols, typically require acid catalysis. The acid protonates the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to attack by the weak nucleophile. libretexts.org The acid-catalyzed hydrolysis of a nitrile, for example, proceeds through an amide intermediate to ultimately form a carboxylic acid. libretexts.org

Furthermore, the strong electron-withdrawing nature of the nitrile group can activate the thiophene ring for nucleophilic aromatic substitution (SNAr), although this involves substitution on the ring rather than a direct reaction at the nitrile. This activation is most effective when a suitable leaving group is present at an activated position on the ring.

Table 2: Common Nucleophilic Reactions of the Nitrile Group

| Reagent/Condition | Nucleophile | Intermediate | Final Product |

| 1. RMgX / 2. H₃O⁺ | R⁻ (Carbanion) | Imine salt | Ketone |

| 1. LiAlH₄ / 2. H₂O | H⁻ (Hydride) | Dianion | Primary Amine |

| H₃O⁺, Δ | H₂O | Amide | Carboxylic Acid |

Reactivity of the Cyclopropyl Moiety in this compound

The cyclopropyl group is a three-membered ring with significant ring strain. This inherent strain makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of certain transition metals. nih.gov This reactivity must be considered when designing synthetic routes involving this compound, as conditions required for other transformations (e.g., acid-catalyzed hydrolysis of the nitrile or some electrophilic substitutions) could lead to undesired reactions of the cyclopropyl ring.

For example, performing bromination on cyclopropylthiophene derivatives requires buffered solutions (e.g., NaOAc/AcOH) to mitigate the cyclopropyl moiety's sensitivity to the acid generated during the reaction. nih.gov Despite its reactivity, the cyclopropyl group can also be a valuable synthetic handle. Its strained C-C bonds can participate in various transformations, including cycloadditions and rearrangements, providing pathways to more complex molecular architectures.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like this compound. The C-H bonds on the thiophene ring can be targets for direct functionalization through C-H activation. rsc.orgcore.ac.uk Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for forming C-C bonds with thiophene substrates and have been used to synthesize various cyclopropylthiophene derivatives from their bromo-thiophene precursors. nih.gov

The nitrile group itself can also be involved in transition metal-catalyzed reactions. Metals can act as Lewis acids to activate the nitrile, facilitating nucleophilic addition and subsequent cyclization reactions. acs.org Furthermore, the C-H bonds of the cyclopropyl group, while generally less reactive than aromatic C-H bonds, can also potentially participate in directed C-H activation processes. rsc.orgnih.gov Copper-catalyzed S-cyclopropylation of thiophenols using cyclopropylboronic acid demonstrates the utility of transition metals in forming bonds with the cyclopropyl moiety. nih.gov

Intramolecular Cyclization and Rearrangement Pathways of this compound Derivatives

Derivatives of this compound, upon introduction of appropriate functional groups, can serve as precursors for intramolecular cyclization reactions to form fused heterocyclic systems. The nitrile group is a particularly versatile participant in such transformations. scielo.brscielo.br

For instance, if a nucleophilic group is introduced at the C4 position or on a side chain attached to the ring, it can undergo an intramolecular addition to the nitrile, leading to the formation of a new fused ring. An example of this strategy is the synthesis of thieno[2,3-b]pyridines from 3-cyano-2-thio-substituted precursors. scielo.br Similarly, substrates containing both an alkyne and a pendant nitrile can undergo base-promoted cyclization to afford fused pyridine (B92270) rings. nih.gov Various methods, including those catalyzed by copper or palladium, can facilitate the cyclization of functionalized alkynes to form thiophene rings or fused systems. mdpi.comresearchgate.net These reactions often proceed via a 5-endo-dig cyclization mechanism. mdpi.com

Computational Chemistry Studies on Reaction Mechanisms Involving Thiophene-3-carbonitriles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules. sumitomo-chem.co.jpwhiterose.ac.uk For thiophene derivatives, DFT calculations provide deep insights into molecular structure, electronic properties, and the energetics of reaction pathways. researchgate.net

By modeling reactants, transition states, and products, researchers can predict the regioselectivity of reactions like electrophilic aromatic substitution, determine reaction barriers, and distinguish between different possible mechanisms (e.g., stepwise vs. concerted). mdpi.com Computational studies on thiophene-carbonitrile compounds have been used to analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other reactivity descriptors to understand and predict chemical behavior. researchgate.net

DFT calculations are widely employed to map the potential energy surfaces of chemical reactions. A common approach involves using a specific functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to optimize the geometries of all species along a proposed reaction coordinate. researchgate.net

For a given reaction, the structures of the reactants, intermediates, transition states, and products are calculated. Transition state structures are identified by the presence of a single imaginary frequency in the vibrational analysis, confirming them as first-order saddle points on the potential energy surface. researchgate.net From these optimized structures, thermodynamic properties like Gibbs free energy (ΔG) can be calculated. Plotting these values creates a free energy profile for the reaction, which reveals the activation energy (the energy barrier that must be overcome) for each step.

This methodology has been successfully applied to study the mechanisms of reactions involving thiophene-3-carbonitrile derivatives. For example, DFT was used to investigate the intramolecular cyclization mechanism of 2-amino-4,5-dihydrothiophene-3-carbonitriles, comparing the activation energies of different possible pathways (e.g., intramolecular SN2 substitution vs. a nucleophilic addition/elimination sequence) to determine the most likely route. nih.gov Such calculations are crucial for understanding reaction outcomes and for designing more efficient synthetic strategies. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Chemical Descriptors

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), provide the energy values for the HOMO and LUMO orbitals. From these energies, a suite of global chemical reactivity descriptors can be calculated, offering a more nuanced understanding of the molecule's stability and reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netmdpi.com

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Quantifies the resistance of a molecule to change its electron configuration. Hard molecules possess a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules, with small HOMO-LUMO gaps, are generally more reactive. mdpi.com

Electrophilicity Index (ω) : Represents the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.net

Table 1: Global Chemical Reactivity Descriptors (Illustrative) This table is illustrative, as specific computational data for this compound is not available. The values would be determined through DFT calculations.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Value |

| LUMO Energy | ELUMO | - | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Value |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value |

| Chemical Softness | S | 1 / (2η) | Value |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the total electron density distribution on the molecular surface, color-coded to indicate different electrostatic potential values.

Red and Yellow Regions : These colors signify areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms. researchgate.net

Blue Regions : These areas represent positive electrostatic potential, indicating electron-deficient regions. They are the preferred sites for nucleophilic attack. researchgate.net

Green Regions : Indicate neutral or near-zero potential.

For this compound, an MEP analysis would likely reveal a significant region of negative potential (red/yellow) around the nitrogen atom of the nitrile group (–C≡N) due to its high electronegativity and the presence of a lone pair. This makes the nitrogen atom a primary site for electrophilic attack or coordination with electrophiles. The sulfur atom in the thiophene ring would also exhibit negative potential. Conversely, the hydrogen atoms of the cyclopropyl group and the thiophene ring would likely show positive potential (blue), making them susceptible to nucleophilic interactions. This detailed mapping of the electrostatic potential allows for a precise prediction of how the molecule will interact with other reagents. mdpi.com

Derivatization and Structural Modifications of 5 Cyclopropylthiophene 3 Carbonitrile

Introduction of Additional Functional Groups on the Thiophene (B33073) Core

The thiophene ring in 5-cyclopropylthiophene-3-carbonitrile is susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. The electron-donating nature of the cyclopropyl (B3062369) group and the sulfur atom, combined with the electron-withdrawing effect of the nitrile group, influences the regioselectivity of these reactions.

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, is a fundamental transformation for preparing intermediates for cross-coupling reactions. While specific studies on the direct bromination of this compound are not extensively documented in publicly available literature, the general reactivity of substituted thiophenes suggests that electrophilic bromination would likely occur at the vacant position on the thiophene ring. For instance, the bromination of acetophenone (B1666503) derivatives, another type of aromatic ketone, can be achieved using reagents like pyridine (B92270) hydrobromide perbromide. google.com This suggests that similar reagents could be effective for the bromination of thiophene derivatives. The reaction typically proceeds by the attack of the electron-rich aromatic ring on an electrophilic bromine source. lookchem.com

Formylation and Acetylation Reactions

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings. epo.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). epo.org The reaction proceeds via electrophilic aromatic substitution, where the aromatic ring attacks the electrophilic Vilsmeier reagent. epo.org For 3-substituted thiophenes, formylation can occur at either the 2- or 5-position, with the regioselectivity being influenced by the steric and electronic properties of the substituent and the Vilsmeier reagent itself.

Acetylation: Friedel-Crafts acylation is a primary method for introducing an acetyl group (-COCH₃) onto an aromatic ring, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction involves the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. Similar to formylation, the position of acetylation on the thiophene ring of this compound would be directed by the existing substituents.

| Reaction | Reagents | Product | General Conditions |

| Formylation | POCl₃, DMF | Formyl-5-cyclopropylthiophene-3-carbonitrile | Varies, often requires heating |

| Acetylation | CH₃COCl, AlCl₃ | Acetyl-5-cyclopropylthiophene-3-carbonitrile | Anhydrous conditions, often in a non-polar solvent |

Carboxylation and Sulfonation Reactions

Carboxylation: The direct carboxylation of thiophenes with carbon dioxide (CO₂) presents a green and atom-economical approach to introduce a carboxylic acid group. This transformation can be challenging due to the relatively low reactivity of CO₂ and the need to activate the C-H bond of the thiophene ring. Recent studies have shown that using a base-mediated system, such as cesium carbonate in the presence of a carboxylate salt, can facilitate the direct carboxylation of thiophene under solvent-free conditions at elevated temperatures.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). Chlorosulfonic acid (ClSO₃H) is a powerful and versatile reagent for the sulfonation and chlorosulfonation of a wide range of organic compounds, including heterocycles. The reaction with chlorosulfonic acid can lead to the formation of either a sulfonic acid or a sulfonyl chloride, which is a valuable intermediate for the synthesis of sulfonamides and sulfonate esters. The reaction is typically carried out by treating the substrate with an excess of chlorosulfonic acid, often at elevated temperatures.

Modification of the Nitrile Group in this compound

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Hydrolysis and Reduction Reactions

Hydrolysis: The nitrile group can be hydrolyzed to either an amide (-CONH₂) or a carboxylic acid (-COOH) under acidic or basic conditions. Partial hydrolysis to the amide can often be achieved under milder conditions, while more forcing conditions (e.g., strong acid or base with prolonged heating) will typically lead to the carboxylic acid.

Reduction: The reduction of nitriles provides a direct route to primary amines (-CH₂NH₂). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon atom of the nitrile group.

| Reaction | Reagent(s) | Product |

| Hydrolysis (to Amide) | H₂O, mild acid or base | 5-Cyclopropylthiophene-3-carboxamide |

| Reduction (to Amine) | LiAlH₄, followed by aqueous workup | (5-Cyclopropylthiophen-3-yl)methanamine |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a key transformation in the synthesis of many biologically active compounds. The reaction is often catalyzed by a variety of reagents, including metal salts. The process involves the addition of an azide (B81097), such as sodium azide (NaN₃), to the nitrile, leading to the formation of a 5-substituted-1H-tetrazole ring.

Transformations Involving the Cyclopropyl Substituent

The cyclopropyl group attached to the thiophene ring is a key site for structural modification, although its reactivity can be influenced by the electron-withdrawing nature of the nitrile group. General methods for the synthesis and derivatization of cyclopropylthiophenes have been explored, providing insights into potential transformations. nih.gov

One of the challenges in the chemistry of cyclopropylthiophenes is their potential for instability and side reactions under harsh conditions. nih.gov For instance, attempted bromination of some 3-cyclopropyl-2-substituted thiophenes has been reported to lead to unexpected decarboxylative or decarbonylative bromination side reactions. nih.gov

Based on the known reactivity of cyclopropylarenes, several transformations of the cyclopropyl substituent on this compound can be postulated. These reactions, however, would need to be optimized to account for the electronic effects of the nitrile group and the inherent reactivity of the thiophene ring.

Potential Transformations of the Cyclopropyl Group:

| Reaction Type | Reagents and Conditions | Expected Product | Reference for Analogy |

| Ring Opening | H₂/Pd, Pt, or Ni catalyst | 5-(n-propyl)thiophene-3-carbonitrile or 5-isobutylthiophene-3-carbonitrile | General knowledge of cyclopropane (B1198618) hydrogenolysis |

| Electrophilic Addition | HBr, HCl | 5-(3-halopropyl)thiophene-3-carbonitrile | General knowledge of cyclopropane chemistry |

| Oxidative Cleavage | O₃, then workup | Thiophene-2,5-dicarbaldehyde derivative | General knowledge of ozonolysis |

| Cycloaddition | Dienophiles under thermal or photochemical conditions | Various bicyclic adducts | nih.gov |

It is important to note that the electron-withdrawing nitrile group at the 3-position may decrease the electron density of the thiophene ring, potentially influencing the reactivity of the cyclopropyl group in electrophilic reactions.

Synthesis of Polycyclic Systems Incorporating the this compound Core

The this compound scaffold is a valuable building block for the synthesis of various fused heterocyclic systems, particularly those with potential pharmacological or material science applications. The nitrile group and the adjacent hydrogen at the 4-position are key functional handles for annulation reactions to build polycyclic structures.

A common strategy involves the transformation of the nitrile group into an amine or a related functional group, which can then undergo cyclization with a suitable partner. For example, reduction of the nitrile to a primary amine would yield 5-cyclopropyl-3-(aminomethyl)thiophene, a versatile intermediate for the synthesis of thieno[3,2-c]pyridines.

Furthermore, the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, can be conceptually reversed to utilize the functionalities of this compound for building fused systems. nih.gov The nitrile group, in conjunction with a suitable functional group introduced at the 4-position, can participate in cyclization reactions to form thieno[3,2-d]pyrimidines. nih.govnih.govsemanticscholar.orgmdpi.comekb.eg

Examples of Synthesized Fused Thiophene Systems from Related Precursors:

| Fused System | Synthetic Strategy | Starting Material Analogue | Reference |

| Thieno[2,3-c]pyridines | Pomeranz–Fritsch reaction or denitrogenative transformation of triazoles | Substituted 2-acetylthiophenes or 2-thiophenecarboxaldehydes | nih.govthieme-connect.comkuleuven.be |

| Thieno[3,2-d]pyrimidines | Condensation of 3-aminothiophene-2-carboxamides with various reagents | 3-Amino-5-arylthiophene amides | nih.govnih.gov |

| Thienonaphthopyridines | Brønsted acid mediated cycloisomerization | 2,4-bis(arylethynyl)-3-(thiophen-3-yl)pyridines | rsc.org |

Exploration of Stereochemical Aspects in Derivatization

The stereochemistry of derivatization reactions involving this compound is an area of significant interest, particularly concerning the chiral centers that can be generated on the cyclopropyl ring or in its side chains. While specific stereoselective derivatizations of this exact molecule are not extensively documented, general principles of stereoselective cyclopropanation and subsequent transformations can be applied. researchgate.netunl.pt

The enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones offer a precedent for the stereocontrolled construction of substituted cyclopentanes. nih.gov Although this specific reaction involves a ketone, similar principles could potentially be adapted for the nitrile-substituted thiophene, possibly after modification of the nitrile group.

Furthermore, the formal nucleophilic substitution of bromocyclopropanes via a cyclopropene (B1174273) intermediate has been shown to proceed with high diastereoselectivity, providing a route to enantiomerically enriched cyclopropanes. mdpi.com This methodology could be explored for the stereoselective functionalization of a brominated derivative of this compound.

Key Stereochemical Considerations in Derivatization:

Diastereoselective Cyclopropanation: If the thiophene ring were to be constructed with the cyclopropyl group already in place, the stereoselectivity of the cyclopropanation reaction would be crucial.

Stereoselective Ring Opening: The acid-catalyzed or metal-catalyzed ring opening of the cyclopropyl group can lead to the formation of new stereocenters, and the stereochemical outcome would depend on the reaction mechanism and the directing effects of the thiophene ring and its substituents.

Asymmetric Catalysis: The use of chiral catalysts in reactions involving the cyclopropyl or nitrile group could induce enantioselectivity, leading to the formation of non-racemic products.

The exploration of stereochemical aspects in the derivatization of this compound is a promising avenue for the synthesis of novel chiral molecules with potential applications in medicinal chemistry and materials science.

Spectroscopic Characterization Methodologies for 5 Cyclopropylthiophene 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Primary Structural Assignment

¹H (proton) and ¹³C (carbon-13) NMR are the fundamental NMR experiments for characterizing organic molecules. libretexts.org ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of non-equivalent carbons and their chemical environment. libretexts.orgoregonstate.edu For 5-Cyclopropylthiophene-3-carbonitrile, the expected chemical shifts are based on the distinct electronic environments of the thiophene (B33073) ring, the cyclopropyl (B3062369) group, and the nitrile functional group. oregonstate.edulibretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Thiophene H-2 | 7.8 - 8.2 | Singlet | Downfield due to the electron-withdrawing nitrile group and ring current. |

| Thiophene H-4 | 7.0 - 7.4 | Singlet | Upfield relative to H-2. |

| Cyclopropyl CH | 2.0 - 2.5 | Multiplet | Methine proton of the cyclopropyl group. |

| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet | Methylene (B1212753) protons of the cyclopropyl group. |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Thiophene C5 | 150 - 160 | Carbon bearing the cyclopropyl group. |

| Thiophene C2 | 135 - 145 | Carbon adjacent to the nitrile group. |

| Thiophene C4 | 125 - 135 | Unsubstituted carbon on the thiophene ring. |

| Thiophene C3 | 110 - 120 | Carbon bearing the nitrile group. |

| Nitrile (C≡N) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. oregonstate.edu |

| Cyclopropyl CH | 10 - 20 | Methine carbon of the cyclopropyl group. |

| Cyclopropyl CH₂ | 5 - 15 | Methylene carbons of the cyclopropyl group. |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While 1D NMR provides essential information, 2D NMR experiments are crucial for establishing the connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the methine and methylene protons of the cyclopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals based on their attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. emerypharma.com For instance, HMBC would show a correlation between the thiophene proton H-4 and the nitrile carbon, confirming their relative positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. uni-saarland.de It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₈H₇NS), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, molecules can break apart into characteristic fragments. chemguide.co.uk The analysis of these fragments provides valuable structural information. libretexts.orglibretexts.org For this compound, key fragmentation pathways could include:

Loss of the cyclopropyl group.

Cleavage of the thiophene ring.

Loss of HCN from the molecule.

The stability of the resulting fragment ions, such as acylium ions, often dictates the major peaks observed in the mass spectrum. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, the most prominent and diagnostic peak in the IR and Raman spectra would be the stretching vibration of the nitrile (C≡N) group.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong in IR, Medium in Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Cyclopropyl) | Stretch | 2850 - 3000 | Medium |

| C=C (Thiophene ring) | Stretch | 1400 - 1600 | Medium to Weak |

The presence of a strong absorption band in the 2220-2260 cm⁻¹ region would be definitive evidence for the nitrile functional group.

Conformational Studies via Vibrational Spectroscopy

Conformational isomerism in this compound would arise from the rotation of the cyclopropyl group relative to the plane of the thiophene ring. While specific conformational studies on this molecule are not documented, analysis of related systems suggests that different rotational conformers could exist. These conformers may be close in energy, potentially coexisting at room temperature.

Vibrational spectroscopy can be a sensitive probe of such conformational changes. The vibrational frequencies and intensities of certain modes, particularly those involving the cyclopropyl group and the C-C bond connecting it to the thiophene ring, may differ between conformers. By comparing experimental spectra with theoretical calculations for different possible conformations, it is often possible to identify the most stable conformer and, in some cases, to characterize the mixture of conformers present. For example, in a study of 4-(4-tritylphenoxy)phthalonitrile, different conformers with distinct mutual orientations of the phthalonitrile (B49051) and trityl groups were identified using DFT calculations, and their presence was reflected in the IR spectrum. scispace.com A similar approach could be applied to this compound to elucidate its conformational preferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Computational Prediction (e.g., TD-DFT)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated system.

The UV spectrum of thiophene itself shows a strong absorption band around 235 nm. nii.ac.jp The introduction of substituents on the thiophene ring can cause a shift in this absorption band. For this compound, the chromophore is the substituted thiophene ring. The cyclopropyl group, being a saturated substituent, is expected to have a modest effect on the λ_max, likely causing a small bathochromic (red) shift. The nitrile group, with its π-system, can extend the conjugation, potentially leading to a more significant red shift. Studies on various thiophene derivatives have shown that the position and nature of substituents significantly influence their UV-Vis absorption spectra. nii.ac.jprsc.org For instance, the UV spectra of cyclopropylthiophenes have been studied, indicating their distinct electronic properties. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.com This approach can calculate the energies of electronic transitions and their corresponding oscillator strengths (which relate to the intensity of the absorption bands). By performing TD-DFT calculations, one can generate a theoretical UV-Vis spectrum for this compound. Comparing the predicted spectrum with experimental data can confirm the structural assignment and provide a detailed understanding of the nature of the electronic transitions (e.g., π → π* transitions). Such computational studies are routinely used to complement experimental UV-Vis data for a wide range of organic molecules, including those containing thiophene moieties. mdpi.com

| Chromophore System | Expected Transition Type | Predicted λ_max Range (nm) | Basis of Prediction |

| Substituted Thiophene | π → π* | 240 - 280 | Data from various thiophene derivatives nii.ac.jprsc.org and general principles of substituent effects. |

X-ray Crystallography for Solid-State Structural Analysis

While a crystal structure for this compound has not been reported, analysis of related structures provides valuable insights into what might be expected. For example, the crystal structure of 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile demonstrates the solid-state conformation of a molecule containing a thiophene-carbonitrile fragment. uky.edu X-ray studies on other thiophene derivatives have sometimes revealed interesting solid-state phenomena, such as ring-flip disorder, where the thiophene ring statistically occupies two different orientations within the crystal lattice. researchgate.net

A hypothetical X-ray crystallographic analysis of this compound would definitively establish:

The planarity of the thiophene ring.

The precise bond lengths and angles of the entire molecule.

The solid-state conformation, specifically the dihedral angle between the cyclopropyl group and the thiophene ring.

The packing of molecules in the unit cell and any significant intermolecular forces that stabilize the crystal structure.

Such data is invaluable for understanding structure-property relationships and for the rational design of new materials based on this molecular scaffold.

Theoretical and Computational Studies on the Electronic Structure and Stability of 5 Cyclopropylthiophene 3 Carbonitrile

Molecular Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation of 5-Cyclopropylthiophene-3-carbonitrile involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using quantum chemical calculation methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). nih.gov For a molecule like this compound, a key aspect of its geometry is the orientation of the cyclopropyl (B3062369) group relative to the plane of the thiophene (B33073) ring.

Conformational analysis would reveal the rotational barrier around the single bond connecting the cyclopropyl group to the thiophene ring. It is anticipated that the molecule will have a preferred conformation that minimizes steric hindrance between the hydrogen atoms of the cyclopropyl ring and the adjacent part of the thiophene ring. The thiophene ring itself is expected to be largely planar, a characteristic feature of aromatic systems. wikipedia.org However, the presence of substituents may induce minor deviations from planarity.

| Parameter | Predicted Value |

| C=C (thiophene) | ~1.37 - 1.42 Å |

| C-S (thiophene) | ~1.71 Å |

| C-C (thiophene-cyclopropyl) | ~1.48 Å |

| C-C (cyclopropyl) | ~1.51 Å |

| C-C (thiophene-carbonitrile) | ~1.44 Å |

| C≡N (carbonitrile) | ~1.16 Å |

| C-S-C angle | ~92° |

| C-C-S angle | ~111° |

| C-C-C angle (thiophene) | ~112° |

Electronic Structure Analysis (e.g., Charge Distribution, Bond Orders)

The electronic structure of this compound is significantly influenced by its substituents. The nitrile group (-CN) is a strong electron-withdrawing group, while the cyclopropyl group can act as a weak electron-donating group through σ-π conjugation. This interplay of electronic effects will dictate the charge distribution and bond orders within the molecule.

Computational methods can be used to calculate the partial atomic charges on each atom, providing insight into the molecule's polarity and reactivity. The nitrogen atom of the nitrile group is expected to have a significant negative partial charge, while the carbon atom of the nitrile group and the carbon atoms of the thiophene ring attached to the substituents will carry positive partial charges.

Bond order analysis, often performed using methods like the Wiberg Bond Index (WBI), can quantify the double or single bond character of the connections between atoms. mdpi.com This analysis would likely show a degree of bond length alternation in the thiophene ring, reflecting a partial localization of the π-electrons due to the influence of the substituents. mdpi.com

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Note: These are hypothetical values for illustrative purposes.)

| Atom | Predicted Mulliken Charge (e) |

| S1 | -0.25 |

| C2 | +0.10 |

| C3 (attached to CN) | +0.15 |

| C4 | -0.05 |

| C5 (attached to cyclopropyl) | +0.08 |

| N (of CN) | -0.30 |

Stability and Aromaticity of the Thiophene Ring System

The stability of the thiophene ring in this compound is intrinsically linked to its aromaticity. Thiophene is a classic aromatic heterocycle, but the degree of its aromaticity can be modulated by substituents. whiterose.ac.uk Several computational indices are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov

HOMA values are based on the degree of bond length equalization within the ring, with a value of 1 indicating a fully aromatic system like benzene (B151609). nih.gov For substituted thiophenes, the HOMA value is expected to be slightly less than 1, and the presence of both electron-donating and electron-withdrawing groups might lead to a further reduction. mdpi.com

NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromaticity (a diatropic ring current). researchgate.net It is anticipated that the thiophene ring in the title compound will exhibit a negative NICS value, confirming its aromatic character, though the magnitude might be influenced by the substituents. whiterose.ac.uk

Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules, or crystal packing, is governed by intermolecular interactions. For this compound, several types of interactions are plausible. The polar nitrile group can participate in dipole-dipole interactions and potentially weak C-H···N hydrogen bonds. nih.gov The aromatic thiophene ring can engage in π-π stacking interactions with neighboring molecules. acs.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors provide valuable insights into the reactivity of a molecule. For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Fukui functions.

Fukui functions are used to predict the most reactive sites for nucleophilic and electrophilic attacks. nih.gov For this compound, the Fukui functions would likely indicate that the carbon atoms of the thiophene ring are susceptible to electrophilic attack, while the carbon atom of the nitrile group could be a site for nucleophilic attack. nih.gov These indices are crucial for understanding the chemical behavior of the molecule in potential synthetic applications.

Synthetic Utility and Role As Precursor in Complex Chemical Architectures

Utilization of 5-Cyclopropylthiophene-3-carbonitrile as a Building Block in Heterocyclic Synthesis

The primary utility of the this compound scaffold is realized through its 2-amino precursor, 2-amino-5-cyclopropylthiophene-3-carbonitrile . This intermediate is a classic example of a product derived from the Gewald multicomponent reaction. researchgate.netorganic-chemistry.orgarkat-usa.orgwikipedia.org The Gewald reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.org For the synthesis of 2-amino-5-cyclopropylthiophene-3-carbonitrile, the likely reactants are cyclopropyl (B3062369) methyl ketone, malononitrile, and sulfur.

This 2-aminothiophene derivative is an exceptionally versatile precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. nih.govscielo.brbohrium.com The ortho-disposed amino and cyano groups on the thiophene (B33073) ring are perfectly positioned for cyclocondensation reactions with various one-carbon reagents.

For instance, reaction with formamide (B127407), formic acid, or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of the thieno[2,3-d]pyrimidin-4-amine (B81154) or thieno[2,3-d]pyrimidin-4-one core. scielo.br These reactions proceed via an initial formation of an amidine or related intermediate, followed by an intramolecular cyclization (Dimroth rearrangement) to furnish the fused pyrimidine (B1678525) ring. scielo.br The resulting bicyclic thienopyrimidine structure is a privileged scaffold found in numerous kinase inhibitors. bohrium.comnih.gov

| Reagent | Intermediate Type | Resulting Core Structure |

| Formamide / Formic Acid | Amidine | Thieno[2,3-d]pyrimidin-4-one |

| DMF-DMA | N,N-dimethylformimidamide | Thieno[2,3-d]pyrimidin-4-amine |

| Urea (B33335) / Guanidine | Ureido / Guanidino | Thieno[2,3-d]pyrimidine-2,4-dione / 2-Aminothieno[2,3-d]pyrimidin-4-one |

| Isothiocyanates | Thioureido | 2-Thioxothieno[2,3-d]pyrimidin-4-one |

Incorporation into Polycyclic and Fused-Ring Systems

The thieno[2,3-d]pyrimidine (B153573) core, derived from this compound, serves as a platform for the construction of more elaborate polycyclic architectures. A common and powerful strategy involves the conversion of the thieno[2,3-d]pyrimidin-4-one to a 4-chloro-thieno[2,3-d]pyrimidine intermediate by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov

This 4-chloro derivative is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents and the formation of additional fused rings. For example, reaction with various amines, anilines, or hydrazines can introduce new heterocyclic rings or linkers, which is a key strategy in drug discovery for exploring chemical space and optimizing drug-target interactions. nih.govbohrium.com

Strategies for Scaffold Elaboration and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to probe biological systems. researchgate.net The 5-cyclopropylthieno[2,3-d]pyrimidine scaffold is an excellent starting point for DOS due to the multiple reactive handles it presents for elaboration.

Starting from the 4-chlorothienopyrimidine intermediate, a library of compounds can be rapidly generated by reacting it with a diverse set of nucleophiles (e.g., primary and secondary amines, alcohols, thiols). This approach allows for systematic variation of the substituent at the C4 position, which is often crucial for modulating kinase selectivity and potency. google.comnih.gov

Further diversification can be achieved by modifying other positions on the scaffold:

C2 Position: If the thienopyrimidine is constructed using a substituted guanidine, the C2 position can be functionalized from the outset.

Pyrimidine Ring Nitrogen (N3): The N3 position can be alkylated or arylated to introduce additional diversity and modulate the physicochemical properties of the molecule.

Thiophene Ring: While less common, electrophilic substitution on the thiophene ring could be explored prior to or after the pyrimidine ring formation, although regioselectivity could be a challenge.

This multi-faceted approach to scaffold elaboration enables the creation of large compound libraries from a single, high-value precursor derived from this compound.

Formation of Extended Conjugated Systems from this compound Derivatives

The development of modern kinase inhibitors often involves creating extended conjugated systems that can form extensive interactions within the ATP-binding pocket of the target enzyme. bohrium.com The thienopyrimidine core derived from this compound is frequently incorporated into such systems.

A prominent example is the synthesis of inhibitors featuring a bi-phenyl urea moiety. bohrium.com In these molecules, the 4-aminoanilino side chain, attached to the thienopyrimidine core, is further functionalized. A typical synthetic route involves a C4-linked aniline (B41778) bearing a nitro group. This nitro group is subsequently reduced to an amine, which can then be reacted with an isocyanate to form the extended urea linkage. bohrium.com

Example Synthetic Progression:

Core Formation: 2-Amino-5-cyclopropylthiophene-3-carbonitrile is converted to 4-chloro-5-cyclopropylthieno[2,3-d]pyrimidine.

Side Chain Attachment: SNAr reaction with a nitro-substituted aniline (e.g., 4-nitroaniline) to yield a nitro-functionalized diaryl amine structure.

Functional Group Transformation: Reduction of the nitro group to an amine (e.g., using SnCl₂ or catalytic hydrogenation).

Extended System Formation: Reaction of the newly formed amine with a substituted phenyl isocyanate to generate the final molecule containing the thienopyrimidine-aniline-urea-phenyl conjugated system.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Pathways for 5-Cyclopropylthiophene-3-carbonitrile

While the synthesis of various cyclopropylthiophene derivatives has been reported, pathways specifically targeting this compound remain an area ripe for exploration. nih.govresearchgate.net Future research will likely focus on optimizing existing methods and developing entirely new, more efficient synthetic strategies.

A primary area of investigation is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov These reactions have proven effective for creating carbon-carbon bonds between thiophene (B33073) rings and other moieties. nih.gov Research could focus on developing catalysts with higher turnover numbers and selectivity, thereby increasing yields and reducing purification costs. A general approach would involve coupling a suitable brominated thiophene-3-carbonitrile precursor with a cyclopropylboronic acid derivative. researchgate.netresearchgate.net

Beyond established palladium catalysis, metal-free synthetic approaches are gaining traction due to their environmental and economic benefits. nih.gov Future pathways could involve the cyclization of functionalized alkynes or buta-1-enes using elemental sulfur or other sulfur sources, eliminating the need for heavy metal catalysts. nih.govorganic-chemistry.org

Table 1: Potential Synthetic Strategies for Future Development

| Synthetic Approach | Precursors | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 5-Bromo-thiophene-3-carbonitrile, Cyclopropylboronic acid | High yield, functional group tolerance nih.gov | Catalyst optimization (e.g., ligand design), milder reaction conditions. |

| Gewald Reaction | Cyclopropyl-substituted ketone, activated nitrile, elemental sulfur | One-pot synthesis, access to highly substituted thiophenes rsc.orgsciforum.net | Exploring substrate scope with cyclopropyl (B3062369) groups, optimizing reaction conditions. |

| Metal-Free Cyclization | Functionalized alkynol with a cyclopropyl group, sulfur source | Environmentally benign, avoids metal contamination nih.govorganic-chemistry.org | Development of base- or radical-initiated cyclization protocols. |

| Vapour-Phase Cyclisation | C4+ cyclopropyl-substituted alcohol/ketone, CS₂ | Suitable for large-scale production rsc.org | Catalyst development (e.g., solid acids), temperature and pressure optimization. |

Advanced Mechanistic Investigations using In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. igi-global.com Future research should employ advanced in situ spectroscopic techniques to probe the synthesis of this compound in real-time. youtube.com These methods allow for the direct observation of reactive intermediates and transition states, which are often too transient to be detected by conventional analytical methods. numberanalytics.com

Techniques such as in situ Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on species present in the reaction mixture as it evolves. perkinelmer.comrsc.org For instance, FT-IR spectroscopy has been successfully used to study the adsorption and reactions of thiophene on catalyst surfaces. ornl.gov This approach could be adapted to monitor the key bond-forming steps in the synthesis of this compound, providing critical kinetic and mechanistic data. perkinelmer.com

Operando spectroscopy, which studies the catalyst under actual operating conditions, offers even deeper insights into heterogeneous catalytic processes that could be developed for thiophene synthesis. youtube.comnumberanalytics.com

Table 2: Application of In Situ Spectroscopic Techniques

| Technique | Information Gained | Relevance to this compound Synthesis |

|---|---|---|

| In Situ FT-IR Spectroscopy | Real-time monitoring of functional group changes, identification of intermediates. perkinelmer.com | Tracking the consumption of reactants and formation of the thiophene ring and nitrile group. |

| In Situ Raman Spectroscopy | Information on vibrational modes, catalyst structure, and reaction kinetics. numberanalytics.com | Elucidating catalyst-substrate interactions and identifying short-lived intermediates in metal-catalyzed reactions. |

| In Situ NMR Spectroscopy | Detailed structural elucidation of soluble species and intermediates. rsc.org | Characterizing intermediates in solution-phase synthesis, determining reaction pathways and regioselectivity. |

| Operando Spectroscopy | Catalyst behavior under realistic reaction conditions (temperature, pressure). numberanalytics.com | Optimizing catalyst design and process conditions for vapor-phase or solid-supported syntheses. |

Exploration of New Reactivity Patterns and Transformation Pathways for this compound

The unique combination of a π-excessive aromatic thiophene ring, an electron-withdrawing nitrile group, and a strained cyclopropyl ring endows this compound with a complex reactivity profile that is ripe for exploration. acs.orgslideshare.net Future research will undoubtedly focus on uncovering novel chemical transformations.

The thiophene ring is known to undergo electrophilic substitution, typically at the position adjacent to the sulfur atom (C2). slideshare.netslideshare.net Research could investigate the directing effects of the cyclopropyl and nitrile groups on the regioselectivity of reactions like halogenation, nitration, and acylation. The reactivity of five-membered heterocycles like thiophene is generally higher than that of benzene (B151609) in such reactions. slideshare.net

Furthermore, the nitrile group itself is a versatile functional handle that can be transformed into a variety of other groups, such as amines, carboxylic acids, or tetrazoles, the latter being a valuable scaffold in medicinal chemistry. sciforum.net The cyclopropyl ring could also participate in unique cycloaddition or ring-opening reactions under specific thermal, photochemical, or catalytic conditions. researchgate.net

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry and in silico design methods are powerful tools for accelerating the discovery of new molecules with desired properties. nih.gov These approaches can be used to design novel derivatives of this compound and predict their reactivity, electronic properties, and potential utility before undertaking laborious and expensive laboratory synthesis. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict its reactivity towards electrophiles and nucleophiles, and calculate its spectroscopic properties. rsc.orgresearchgate.net For example, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the molecule's kinetic stability and reactivity. rsc.org This in silico screening allows for the rational design of derivatives with tailored reactivity for specific applications. nih.govnih.gov

Table 3: Hypothetical In Silico Screening of Substituted this compound Derivatives

| Derivative (Substitution at C2) | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Reactivity Enhancement |

|---|---|---|---|

| Unsubstituted | -6.5 | -1.8 | Baseline |

| -NO₂ (Nitro) | -7.2 | -2.5 | Decreased (Electrophilic Attack) |

| -NH₂ (Amino) | -5.8 | -1.5 | Increased (Electrophilic Attack) |

Note: The data in this table is illustrative and intended to represent the type of predictive information that can be generated through computational studies.

Sustainable and Environmentally Benign Synthetic Protocols for Cyclopropylthiophenes

The principles of green chemistry are increasingly guiding the development of new chemical processes in the pharmaceutical and chemical industries. mdpi.comresearchgate.net Future research on the synthesis of this compound and its derivatives will prioritize the development of sustainable and environmentally benign protocols. nih.govchemijournal.com

This involves several key strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or ionic liquids. rsc.org

Energy Efficiency: Employing methods like microwave-assisted or mechanochemical synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

Biocatalysis: Using enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions, reducing the need for protecting groups and hazardous reagents. mdpi.com

Renewable Feedstocks: Exploring synthetic routes that start from biomass-derived materials. mdpi.com

By integrating these principles, the synthesis of cyclopropylthiophenes can be made more efficient, cost-effective, and environmentally responsible, aligning with the global push for sustainable chemical manufacturing. jocpr.comresearchgate.net

Q & A

Basic: What are the key synthetic routes for 5-Cyclopropylthiophene-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups to the thiophene core . Carbonitrile group installation often employs nucleophilic substitution (e.g., using KCN or CuCN) under controlled temperatures (60–80°C) to avoid side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiophene precursors to nitrile sources) and inert atmospheres (N₂/Ar) to prevent oxidation. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing structural features like the cyclopropyl group and carbonitrile functionality?

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Cyclopropyl protons appear as distinct multiplets in the δ 0.8–1.5 ppm range due to ring strain.

- ¹³C NMR : The carbonitrile carbon resonates at δ 110–120 ppm.

X-ray Diffraction (XRD): Crystallographic analysis resolves bond angles (e.g., cyclopropyl C-C-C ~60°) and confirms the planar thiophene-carbonitrile linkage. Hydrogen bonding networks (e.g., N-H···O/S interactions) can stabilize crystal structures, as seen in related thiophene derivatives .

FT-IR : The nitrile group shows a sharp peak at ~2200 cm⁻¹ .

Advanced: How can computational models predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock, Schrödinger) evaluates binding affinities to targets like kinases or GPCRs by simulating interactions with active sites. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with bioactivity. For example, trifluoromethyl groups enhance metabolic stability, as seen in analogous compounds .

Advanced: What methodologies are employed to analyze reaction intermediates and mechanisms in the synthesis of thiophene-carbonitrile derivatives?

- Kinetic Studies : Monitoring reaction progress via HPLC or GC-MS identifies intermediates (e.g., cyclopropane-thiophene adducts).

- Isotopic Labeling : Using ¹⁵N-labeled nitrile sources traces nitrile group incorporation pathways.

- DFT Simulations : Transition state analysis reveals energy barriers for cyclopropanation or nitrile formation .

- In Situ IR Spectroscopy : Tracks nitrile group formation in real time .

Advanced: What strategies are recommended for assessing environmental persistence and bioaccumulation potential when ecological toxicity data is unavailable?

- Read-Across Models : Compare with structurally similar compounds (e.g., 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile) to estimate logP (octanol-water partition coefficient) and biodegradability.

- In Silico Tools : EPI Suite predicts persistence (PBT/vPvB) using fragment-based methods.

- Soil Mobility Assays : Column chromatography with soil samples evaluates leaching potential .

Safety: Given limited toxicity data, what safety protocols should be prioritized during handling and storage?

- Containment : Use fume hoods and closed systems to minimize inhalation/contact.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmospheres (N₂) at –20°C to prevent degradation.

- Emergency Protocols : Assume acute toxicity (LD50 < 500 mg/kg) based on structurally related carbonitriles and prioritize decontamination with ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products